molecular formula C10H12BrN B1466898 1-(4-Bromophenyl)but-3-en-2-amine CAS No. 1491930-83-6

1-(4-Bromophenyl)but-3-en-2-amine

Cat. No. B1466898
CAS RN: 1491930-83-6
M. Wt: 226.11 g/mol
InChI Key: IPVXTVFOCSVTRA-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “1-(4-Bromophenyl)but-3-en-2-amine”, related compounds such as 4-(4-Bromophenyl)-thiazol-2-amine derivatives have been synthesized for their potential antimicrobial and anticancer properties . Another related compound, 4-Bromodiphenylamine, has been synthesized and is available for purchase .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

1-(4-Bromophenyl)but-3-en-2-amine: serves as a precursor in the synthesis of various heterocyclic compounds. These structures are pivotal in medicinal chemistry due to their biological and pharmacological properties. For instance, thiazole derivatives synthesized from this compound have shown potential in antimicrobial and anticancer activities .

Antimicrobial Agents

Research indicates that derivatives of 1-(4-Bromophenyl)but-3-en-2-amine can be effective against microbial resistance. By modifying the molecular structure, scientists aim to enhance the bioactivity and selectivity of chemotherapeutic agents, potentially leading to new treatments for infections caused by pathogenic bacteria and fungi .

Anticancer Research

The compound’s derivatives have been evaluated for their anticancer properties, particularly against estrogen receptor-positive human breast adenocarcinoma cancer cell lines (MCF7). This research is crucial for developing more effective and selective chemotherapeutic agents with fewer side effects .

Organometallic Chemistry

In organometallic chemistry, 1-(4-Bromophenyl)but-3-en-2-amine can be used to create complex molecules through reactions like Suzuki and Stille cross-coupling. These reactions are essential for constructing carbon-carbon bonds in the synthesis of pharmaceuticals and advanced materials .

Free Radical Chemistry

This compound is also significant in free radical chemistry, particularly in reactions involving the benzylic position. It can undergo free radical bromination, which is a critical step in synthesizing various organic compounds with specific functional groups .

Material Science

The bromophenyl group in 1-(4-Bromophenyl)but-3-en-2-amine is useful in material science for the synthesis of luminescent covalent-organic polymers (COPs). These polymers have applications in electronics, photonics, and as sensors due to their unique optical properties .

Molecular Docking Studies

Molecular docking studies utilize 1-(4-Bromophenyl)but-3-en-2-amine derivatives to predict the orientation of a molecule to a protein’s active site. This process is vital in drug design and discovery, helping to identify potential lead compounds with high affinity and specificity for biological targets .

Pharmacokinetics and Drug Design

The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of 1-(4-Bromophenyl)but-3-en-2-amine derivatives is crucial in pharmacokinetics. Understanding these properties helps in designing drugs that are not only effective but also safe, with minimal side effects .

properties

IUPAC Name

1-(4-bromophenyl)but-3-en-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-2-10(12)7-8-3-5-9(11)6-4-8/h2-6,10H,1,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVXTVFOCSVTRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CC1=CC=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)but-3-en-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.